Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride
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Overview
Description
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is a complex organic compound known for its applications in various fields, including medicine and chemistry. This compound is a derivative of benzoic acid and is characterized by the presence of multiple ethoxy groups and a diethylamino group, making it a versatile molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride typically involves a multi-step process. One common method starts with the esterification of p-nitrobenzoic acid to form its ethyl ester, followed by the reduction of the nitro group to an amino group. The resulting p-amino benzoic acid ethyl ester is then subjected to a series of etherification reactions to introduce the ethoxy groups. Finally, the diethylamino group is introduced through a substitution reaction, and the compound is converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound often utilizes continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: It is used in the formulation of local anesthetics and other pharmaceutical preparations.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The diethylamino group plays a crucial role in blocking nerve impulses by reducing the permeability of neuronal membranes to sodium ions. This action results in the compound’s anesthetic effects, making it useful in medical applications .
Comparison with Similar Compounds
Similar Compounds
Procaine: Another local anesthetic with a similar structure but fewer ethoxy groups.
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a topical anesthetic.
Lidocaine: A widely used local anesthetic with a different structural framework but similar pharmacological effects.
Uniqueness
The uniqueness of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride lies in its multiple ethoxy groups, which enhance its solubility and bioavailability compared to other similar compounds. This structural feature makes it a valuable compound in various applications, particularly in the pharmaceutical industry .
Properties
CAS No. |
73698-75-6 |
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Molecular Formula |
C21H37ClN2O6 |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H36N2O6.ClH/c1-3-23(4-2)9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21(24)19-5-7-20(22)8-6-19;/h5-8H,3-4,9-18,22H2,1-2H3;1H |
InChI Key |
UPRPCUSNRFCFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOCCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
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